D-Aspartic acid alpha-amide hydrochloride; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

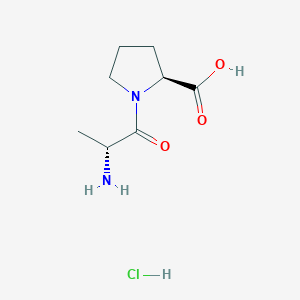

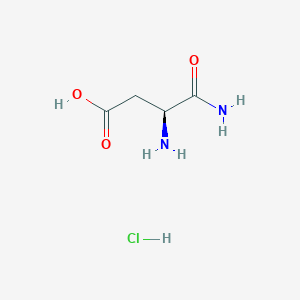

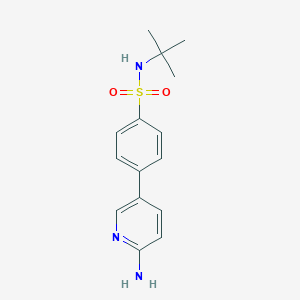

D-Aspartic acid alpha-amide hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C4H8N2O3⋅HCl and a molecular weight of 168.58 .

Synthesis Analysis

Aspartic acid can be synthesized by two different reactions, both of which involve a substrate that is a participant in the tricarboxylic acid cycle . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide .Molecular Structure Analysis

The molecular structure of D-Aspartic acid alpha-amide hydrochloride is represented by the formula C4H8N2O3⋅HCl . More detailed structural information may be available in 3D molecular models .Physical And Chemical Properties Analysis

D-Aspartic acid alpha-amide hydrochloride is a solid . Like other amides, it likely has high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Wissenschaftliche Forschungsanwendungen

D-Aspartic acid alpha-amide hydrochloride; 95% has been studied extensively for its potential applications in the fields of biochemistry and physiology. It has been used as a reagent in laboratory experiments to study the effects of aspartic acid on cell metabolism, and to investigate the biochemical pathways involved in the synthesis of proteins, lipids, and carbohydrates. D-Aspartic acid alpha-amide hydrochloride; 95% has also been used to study the effects of aspartic acid on the function of enzymes, and to investigate the mechanism of action of drugs, such as anti-cancer agents.

Wirkmechanismus

Target of Action

D-Aspartic Acid Alpha-Amide Hydrochloride primarily targets Thermolysin and L-asparaginase . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . L-asparaginase is an enzyme that is used in the treatment of acute lymphoblastic leukemia .

Mode of Action

It is known that d-amino acids can interact with their targets in a variety of ways, often leading to changes in the structure or function of the target .

Biochemical Pathways

D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the Aspartate Metabolism pathway . This pathway is crucial for the production of other amino acids, as well as nucleotides and the energy molecule ATP . It also plays a role in the Canavan Disease and Hypoacetylaspartia Disease pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of d-amino acids are generally similar to those of their l-isomers .

Result of Action

D-amino acids are known to have a variety of biological effects, including acting as neurotransmitters, influencing protein structure and function, and modulating immune responses .

Action Environment

The action, efficacy, and stability of D-Aspartic Acid Alpha-Amide Hydrochloride can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature, light, and humidity can also affect the stability of the compound .

Vorteile Und Einschränkungen Für Laborexperimente

The use of D-Aspartic acid alpha-amide hydrochloride; 95% in laboratory experiments has several advantages. It is highly soluble in water and alcohol, and is relatively inexpensive. It is also relatively stable, and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain a consistent product, and it can be difficult to determine the exact concentration of D-Aspartic acid alpha-amide hydrochloride; 95% in a given sample.

Zukünftige Richtungen

The future of D-Aspartic acid alpha-amide hydrochloride; 95% is promising. Further research is needed to better understand its mechanism of action and its potential applications in the fields of biochemistry and physiology. Additionally, further research is needed to develop methods for the production of more consistent and high-purity products. Additionally, further research is needed to investigate the potential therapeutic applications of D-Aspartic acid alpha-amide hydrochloride; 95%, including its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential adverse effects of D-Aspartic acid alpha-amide hydrochloride; 95%, and to develop methods for its safe and effective use.

Synthesemethoden

D-Aspartic acid alpha-amide hydrochloride; 95% can be synthesized in several ways, including the reaction of aspartic acid with ammonia in the presence of a base, and the reaction of aspartic acid with a primary amine in the presence of a base. Both methods yield a solid product with a purity of 95%.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

D-Aspartic Acid Alpha-Amide Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme D-aspartate oxidase (DDO), which plays a crucial role in the degradation of acidic D-amino acids .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Aspartic Acid Alpha-Amide Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to bind to D-aspartate oxidase, influencing its activity .

Metabolic Pathways

D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the aspartic acid metabolic pathway. Aspartate, the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine, can also be converted to asparagine .

Eigenschaften

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOISSMHTVLS-DKWTVANSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

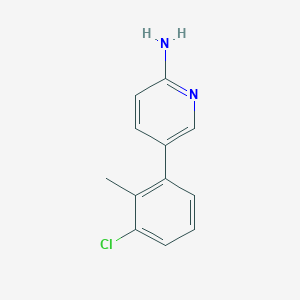

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)